![molecular formula C9H8ClN3O B2561925 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 500867-12-9](/img/structure/B2561925.png)

5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

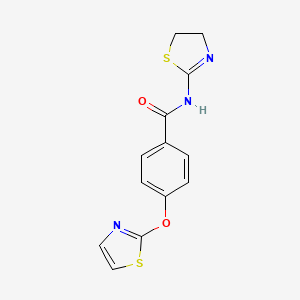

5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine (abbreviated as 5-Cl-PMA) is an organic compound composed of a five-membered ring. It is a member of the oxadiazole class of compounds, which are heterocyclic compounds containing a nitrogen atom in a five-membered ring. 5-Cl-PMA has been studied for its potential applications in medicinal chemistry and pharmaceuticals due to its unique structure and properties.

Applications De Recherche Scientifique

Therapeutic Worth and Biological Roles

The 1,3,4-oxadiazole core, a five-membered aromatic ring, has been identified as a significant scaffold in medicinal chemistry due to its ability to effectively bind with different enzymes and receptors in biological systems. This enables 1,3,4-oxadiazole derivatives to exhibit a wide range of bioactivities. Recent research has focused on developing these derivatives for treating various ailments, highlighting their high therapeutic potential across a broad spectrum of medicinal chemistry, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019). Similarly, the synthesis and biological roles of 1,3,4-oxadiazole derivatives have been extensively studied, showcasing their importance in developing new medicinal species for treating numerous diseases (Nayak & Poojary, 2019).

Antitubercular Activity

One specific application of 1,3,4-oxadiazole derivatives is in antitubercular therapy. The modification of isoniazid (INH) structures with N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives has shown promising in vitro anti-tubercular activity against various mycobacterial strains, including M. tuberculosis H37Rv, M. avium, M. kansasii, and clinical isolates. Some derivatives demonstrated efficacy comparable to INH, highlighting the potential of these compounds in developing new leads for anti-TB compounds (Asif, 2014).

Synthesis and Pharmacology

Recent advancements in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been reported, emphasizing their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This review covered compounds containing oxadiazole rings published in the last few years, underscoring the ongoing interest in oxadiazole derivatives as biologically active units in pharmaceutical research (Wang et al., 2022).

Propriétés

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYAPQQQRVPGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(O2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2561845.png)

![3-(4-methoxyphenyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2561847.png)

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2561854.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2561855.png)

![N-methyl-N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2561857.png)

![N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2561858.png)